2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Description
This compound belongs to the psoralen-derived furocoumarin family, characterized by a fused furanochromen ring system. Key structural features include:
- 4-Chlorophenyl substituent at position 3, enhancing hydrophobic interactions in biological targets.
- Methyl group at position 5, influencing steric and electronic properties.
- Acetic acid moiety at position 6, enabling hydrogen bonding and ionic interactions.
Its molecular formula is C₂₀H₁₃ClO₅, with a monoisotopic mass of 376.045 Da ().
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO5/c1-10-13-6-15-16(11-2-4-12(21)5-3-11)9-25-17(15)8-18(13)26-20(24)14(10)7-19(22)23/h2-6,8-9H,7H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLNWRRUOASIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142914 | |
| Record name | 3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664366-15-8 | |
| Record name | 3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=664366-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the furochromene core, followed by the introduction of the chlorophenyl and methyl groups through electrophilic substitution reactions. The final step involves the acylation of the furochromene derivative to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using catalytic agents to enhance reaction efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the furochromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
Key Findings :
- Fluorophenyl analogs (e.g., CAS 664366-13-6) exhibit enhanced fungicidal efficacy (91% yield for II-16) compared to chlorophenyl derivatives, likely due to fluorine’s electronegativity improving target binding .
- Bromophenyl derivatives (e.g., compound 87) are bulkier, reducing solubility but serving as intermediates for further functionalization .
Modifications to the Acetic Acid Side Chain
Key Findings :
- Sulfonohydrazide analogs (e.g., I-1) demonstrate superior fungicidal activity (81% yield) due to the sulfonohydrazide group’s ability to disrupt fungal membrane integrity .
Core Structure Modifications
Key Findings :
- Methoxyphenyl derivatives (e.g., ) exhibit improved solubility due to the polar methoxy group, making them suitable for aqueous formulations .
Biological Activity
2-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid, also known by various synonyms including 3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-acetic acid, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H13ClO5
- Molecular Weight : 368.77 g/mol
- CAS Number : 664366-15-8
- Purity : Typically >95% in commercial preparations .
Anticancer Activity
The compound's structure suggests possible interactions with cancer cell signaling pathways. Similar furochromene derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies on related compounds have shown IC50 values in the low micromolar range against breast and colon cancer cells .
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Inflammatory Pathways : Suppression of NF-kB signaling and reduction of COX enzyme activity.
Case Studies
- Study on Anticancer Effects :
- A study evaluated the effects of a similar furochromene derivative on human breast cancer cells (MCF7). Results indicated a significant reduction in cell viability (IC50 = 12 µM) and increased apoptosis markers after 48 hours of treatment.
- Anti-inflammatory Effects in Animal Models :
- In a rat model of arthritis, administration of a related compound reduced paw swelling and serum levels of TNF-alpha and IL-6, suggesting potential for treating inflammatory diseases.
Data Table
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid?
Answer:
The compound can be synthesized via intermolecular condensation reactions involving chlorinated intermediates and chromen precursors. For example:
- Chromene Core Formation : Cyclization of substituted phenylacetic acid derivatives with furanone moieties under acidic or basic conditions (e.g., using H₂SO₄ or KOH) to form the furochromen backbone .
- Acetic Acid Sidechain Incorporation : Alkylation or nucleophilic substitution at the 6-position of the chromen scaffold using bromoacetic acid or its esters .
- Optimization : Reactions often require inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF, THF) to minimize side reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
